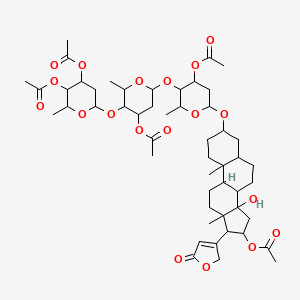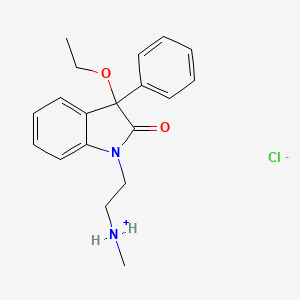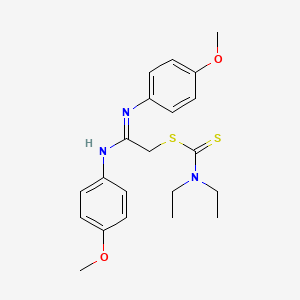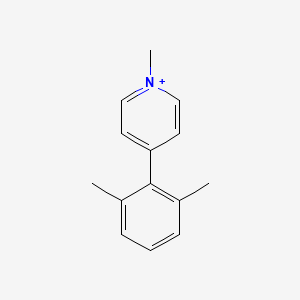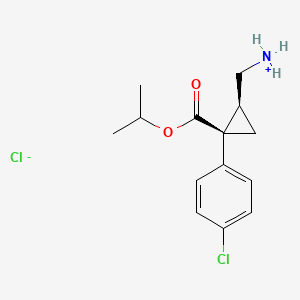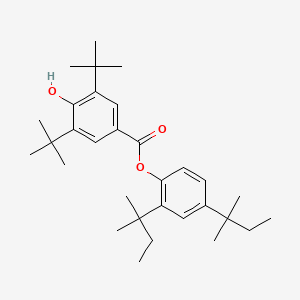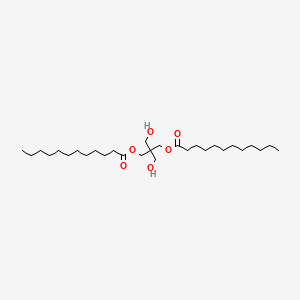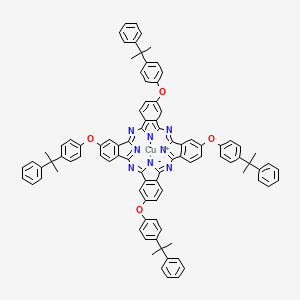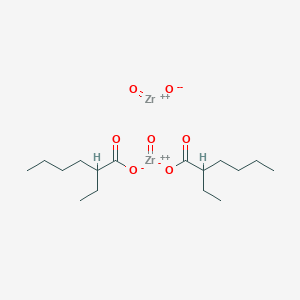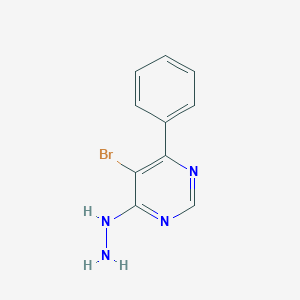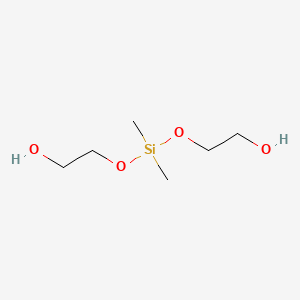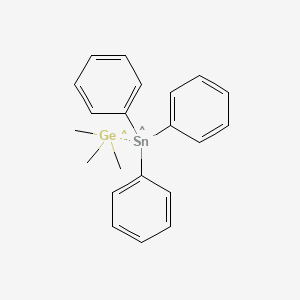
Trimethylgermanyltriphenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylgermanyltriphenyltin is an organometallic compound with the molecular formula C21H24GeSn It consists of a germanium atom bonded to three methyl groups and a tin atom bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylgermanyltriphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and tin dioxide (SnO2)
Reduction: Trimethylgermanium and triphenyltin
Substitution: Various substituted organometallic compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Trimethylgermanyltriphenyltin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylgermanium chloride (C3H9GeCl)
- Triphenyltin hydride (C18H16Sn)
- Tetramethylgermanium (C4H12Ge)
- Triphenyltin chloride (C18H15ClSn)
Uniqueness
Trimethylgermanyltriphenyltin is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo a wide range of chemical reactions and form stable complexes with various ligands further enhances its versatility in scientific research.
Eigenschaften
CAS-Nummer |
20213-95-0 |
|---|---|
Molekularformel |
C21H24GeSn |
Molekulargewicht |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChI-Schlüssel |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


